![molecular formula C9H12ClN3 B596594 (1-methyl-1H-indazol-4-yl)methanamine hydrochloride CAS No. 1334405-46-7](/img/structure/B596594.png)
(1-methyl-1H-indazol-4-yl)methanamine hydrochloride
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Overview
Description
“(1-methyl-1H-indazol-4-yl)methanamine hydrochloride” is a chemical compound with the CAS number 1334405-46-7 . It is a derivative of indazole, which is a type of heterocyclic aromatic organic compound .
Molecular Structure Analysis
The molecular structure of “(1-methyl-1H-indazol-4-yl)methanamine hydrochloride” can be represented by the InChI code:1S/C9H11N3/c1-12-9-4-2-3-7(5-10)8(9)6-11-12/h2-4,6H,5,10H2,1H3
. This indicates the presence of carbon ©, hydrogen (H), and nitrogen (N) atoms in the molecule . Physical And Chemical Properties Analysis
“(1-methyl-1H-indazol-4-yl)methanamine hydrochloride” is a compound with a molecular weight of 161.21 . It is in the form of an oil .Scientific Research Applications
Catalysis in Organic Synthesis
The compound has been utilized in catalysis for organic synthesis. A high yielding, one-pot synthesis of bis(1H-indazol-1-yl)methane is catalyzed by 3d-metal salts, where (1-methyl-1H-indazol-4-yl)methanamine hydrochloride can act as a precursor . This synthesis is significant due to the structural similarity of the resulting bis(indazolyl)methanes to the highly investigated chelating poly(pyrazolyl)methanes, which have unique bidentate chelating capabilities.
Development of Medicinal Agents
Indazole derivatives, including (1-methyl-1H-indazol-4-yl)methanamine hydrochloride, are known for their wide range of medicinal applications. They have been explored as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . The indazole moiety is a crucial structural component in several marketed drugs, highlighting its importance in pharmaceutical research.
Inhibitors for Respiratory Diseases
The indazole structure has been employed as selective inhibitors of phosphoinositide 3-kinase δ, which is a target for the treatment of respiratory diseases . The compound’s role in synthesizing such inhibitors can be pivotal in developing new therapeutic strategies for respiratory conditions.
Antiproliferative Activities Against Cancer
Specific N-phenyl-1H-indazole-1-carboxamides, which can be synthesized using (1-methyl-1H-indazol-4-yl)methanamine hydrochloride as a starting material, have shown promising in vitro antiproliferative activities against various cancer cell lines . This application is particularly important in the search for new anticancer therapies.
Synthesis of PI3K Inhibitors for Cancer Treatment
The compound has been used in the synthesis of potent, selective, orally bioavailable inhibitors of PI3K, such as GDC-0941, which is currently being evaluated in human clinical trials for cancer treatment . This highlights its role in the development of new oncological drugs.
Safety And Hazards
The safety information for “(1-methyl-1H-indazol-4-yl)methanamine hydrochloride” indicates that it is classified under GHS05 and GHS07, which represent “Corrosion” and “Exclamation mark” respectively . The hazard statements include H302, H315, H318, and H335, which represent harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation respectively .
properties
IUPAC Name |
(1-methylindazol-4-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3.ClH/c1-12-9-4-2-3-7(5-10)8(9)6-11-12;/h2-4,6H,5,10H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYXQAWIQBUENB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC(=C2C=N1)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50744346 |
Source
|
Record name | 1-(1-Methyl-1H-indazol-4-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50744346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-methyl-1H-indazol-4-yl)methanamine hydrochloride | |
CAS RN |
1334405-46-7 |
Source
|
Record name | 1H-Indazole-4-methanamine, 1-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1334405-46-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1-Methyl-1H-indazol-4-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50744346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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